Dichloro-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. This compound, specifically, has two chlorine atoms attached to the carbazole structure, which can significantly alter its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro-9H-carbazole can be synthesized through various methods. One common approach involves the chlorination of 9H-carbazole. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms into the carbazole structure. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of chlorinating agents and reaction conditions can vary depending on the specific requirements of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its electronic properties.
Reduction: This reaction can remove chlorine atoms or other substituents, leading to the formation of different carbazole derivatives.
Substitution: Chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while reduction can produce various hydrogenated carbazole derivatives. Substitution reactions can yield a wide range of functionalized carbazole compounds .
Wissenschaftliche Forschungsanwendungen
Dichloro-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some carbazole derivatives are being investigated for their potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: This compound and its derivatives are used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
Wirkmechanismus
The mechanism of action of dichloro-9H-carbazole and its derivatives can vary depending on the specific application. In biological systems, these compounds can interact with various molecular targets and pathways. For example, some carbazole derivatives exert their effects by modulating signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell survival . In electronic applications, this compound can act as an electron transport material, facilitating the movement of electrons through devices.
Vergleich Mit ähnlichen Verbindungen
Dichloro-9H-carbazole can be compared with other halogenated carbazole derivatives, such as:
Monochloro-9H-carbazole: Contains only one chlorine atom, which can result in different chemical and physical properties.
Trichloro-9H-carbazole: Contains three chlorine atoms, potentially leading to increased reactivity and different applications.
Polyhalogenated carbazoles: These compounds have multiple halogen atoms and are often studied for their environmental persistence and potential toxicities.
This compound is unique due to its specific substitution pattern, which can influence its reactivity, stability, and suitability for various applications.
Eigenschaften
CAS-Nummer |
28804-85-5 |
---|---|
Molekularformel |
C12H7Cl2N |
Molekulargewicht |
236.09 g/mol |
IUPAC-Name |
1,2-dichloro-9H-carbazole |
InChI |
InChI=1S/C12H7Cl2N/c13-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)14/h1-6,15H |
InChI-Schlüssel |
ZGDRLAHGFSGLRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.